Cystathionamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

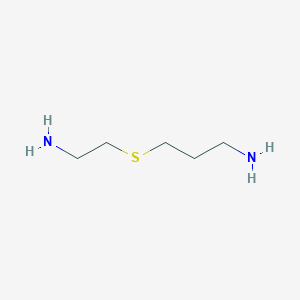

Cystathionamine, also known as this compound, is a useful research compound. Its molecular formula is C5H14N2S and its molecular weight is 134.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Research

Cystathionamine has been implicated in cancer cell proliferation and survival. A study demonstrated that cystathionine promotes the proliferation of human astrocytoma U373 cells in a time-dependent manner. The addition of cystathionine resulted in increased levels of intracellular L-cysteine and L-cystine, which are associated with enhanced cell growth and reduced apoptosis .

Case Study: Astrocytoma U373 Cells

- Objective : Investigate the effects of cystathionine on cell proliferation.

- Methodology : Cells were treated with varying concentrations of cystathionine (0.25 mM, 0.5 mM, 1 mM) and analyzed over 24, 48, and 72 hours.

- Results :

Metabolic Disorders

This compound plays a role in metabolic pathways involving sulfur amino acids. In conditions such as cystathionine beta-synthase deficiency (CBSD), elevated levels of cystathionine have been observed, which can lead to vascular complications and other metabolic issues .

Case Study: Cystathionine Beta-Synthase Deficiency

- Objective : Evaluate oxidative stress and mitochondrial dysfunction in CBSD patients.

- Findings : Patients exhibited significant oxidative damage markers, suggesting that cystathionine accumulation may contribute to cellular dysfunction .

Oxidative Stress and Cellular Protection

Research indicates that this compound may protect cells from oxidative stress. It has been shown to inhibit apoptosis induced by reactive oxygen species in human breast cancer cells by modulating mitochondrial functions . This protective mechanism is crucial for developing therapeutic strategies against oxidative damage-related diseases.

Therapeutic Potential

The pharmacological inhibition of cystathionine beta-synthase has been explored as a strategy to manage liver cancer. A bioactive inhibitor was developed that suppresses CBS activity, leading to elevated homocysteine levels and triggering ferroptosis in hepatocellular carcinoma models . This suggests that manipulating cystathionine levels could be a viable approach for cancer therapy.

Summary Table of Applications

Análisis De Reacciones Químicas

Conversion to Cysteine

Cystathionamine undergoes hydrolysis catalyzed by cystathionine gamma-lyase:

This compoundCystathionine gamma lyaseL Cysteine+α ketobutyrate

This reaction is crucial as it leads to the production of cysteine, an essential amino acid involved in numerous biological functions, including protein synthesis and antioxidant defense mechanisms .

Enzymatic Reactions and Kinetics

The enzymatic activity of cystathionine gamma-lyase has been characterized extensively. The kinetics of the hydrolysis reaction reveals that the optimal conditions for enzyme activity are at pH 8 and temperatures around 37 °C. The enzyme exhibits both γ-elimination and β-elimination activities, producing either cysteine or homocysteine depending on substrate availability .

Table 1: Kinetic Parameters of Cystathionine Gamma-Lyase

| Parameter | Value |

|---|---|

| kcat | 5.2 ± 0.2 s−1 |

| Km | 0.30 ± 0.04 mM |

| Optimal pH | 8 |

| Optimal Temperature | 37 °C |

The enzyme's ability to catalyze multiple reactions emphasizes its versatility and importance in sulfur metabolism .

Hydrogen Sulfide Production

This compound can also participate in reactions that lead to hydrogen sulfide (H₂S) production:

L CysteineCystathionine gamma lyaseH2S+Other Products

This reaction highlights the role of this compound in generating H₂S, a signaling molecule with various physiological roles, including vasodilation and neurotransmission .

Interconversion with Other Amino Acids

The interconversion between this compound, cysteine, and other amino acids such as serine and homocysteine illustrates its central role in amino acid metabolism:

-

From L-Cysteine :

L Cysteine+L HomocysteineCGLThis compound

-

From L-Homocysteine :

L Homocysteine+WaterCBSThis compound+Ammonia

These reversible reactions are critical for maintaining amino acid homeostasis within cells .

Propiedades

Número CAS |

56973-49-0 |

|---|---|

Fórmula molecular |

C5H14N2S |

Peso molecular |

134.25 g/mol |

Nombre IUPAC |

3-(2-aminoethylsulfanyl)propan-1-amine |

InChI |

InChI=1S/C5H14N2S/c6-2-1-4-8-5-3-7/h1-7H2 |

Clave InChI |

CFKGMBWSBBAQQO-UHFFFAOYSA-N |

SMILES |

C(CN)CSCCN |

SMILES canónico |

C(CN)CSCCN |

Key on ui other cas no. |

56973-49-0 |

Sinónimos |

cystathionamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.